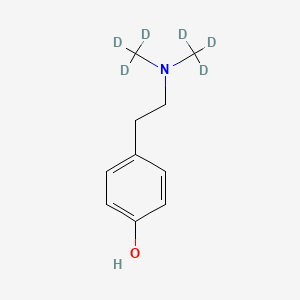

Hordenine-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hordenine-d6 is a deuterium-labeled version of Hordenine . Hordenine is a phenethylamine alkaloid found in a variety of plants and exhibits a broad array of biological activities and pharmacological properties, including anti-inflammatory and anti-fibrotic effects . It inhibits melanogenesis by suppressing the production of cyclic adenosine monophosphate (cAMP) .

Synthesis Analysis

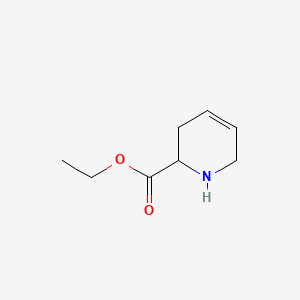

A novel chemoenzymatic strategy ensures the rapid synthesis of hordenine, a valuable phenolic phytochemical, under mild working conditions . In a two-step cascade, the immobilized tyrosine decarboxylase from Lactobacillus brevis (Lb TDC) is coupled with the chemical reductive amination of tyramine .Molecular Structure Analysis

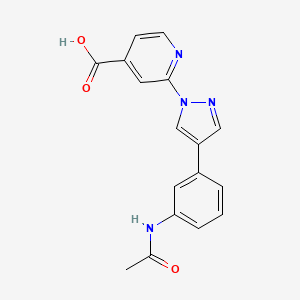

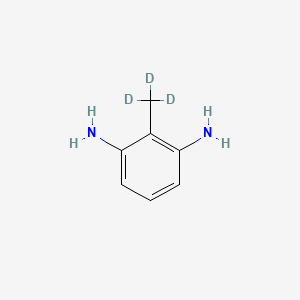

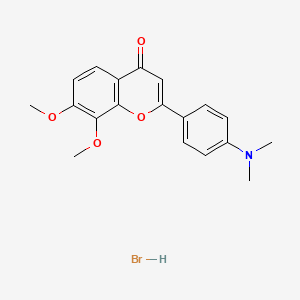

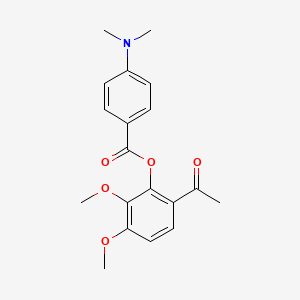

The molecular formula of Hordenine-d6 is C10H9D6NO . The molecular weight is 171.27 .Chemical Reactions Analysis

Hordenine is a typical tertiary amine, i.e., N-dimethyltryptamine, which is a principal alkaloid of barley (Hordeum vulgare L.) and belongs to the family, Poaceae . Its chemical structure is the same as stimulants which are in bitter orange .Physical And Chemical Properties Analysis

Hordenine-d6 is a solid substance with a white to off-white color . It is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación

Bioanalytical Method Development : Hordenine-d6 is used as an internal standard for the quantification of hordenine in plant materials, as demonstrated in a study focused on Sceletium tortuosum, a plant of concern for recreational abuse. This method employs direct analysis in real time - high-resolution mass spectrometry (DART-HRMS) (Appley, Chambers, & Musah, 2021).

Hair Regrowth and Dermatology : Hordenine has shown effectiveness in promoting hair regrowth and enhancing the activity of dermal papilla cells. It functions by activating the Wnt/β-catenin signaling pathway, suggesting potential use in treating alopecia (Wang, Zang, Tang, Yang, Ye, & Dang, 2023).

Antibiofilm and Antimicrobial Properties : Hordenine exhibits quorum sensing inhibitory activity against Pseudomonas aeruginosa, making it a promising agent for biofilm prevention and treatment of infections caused by this pathogen (Zhou, Luo, Jiang, Jian, Chen, & Jia, 2018).

Cancer Therapy Research : Hordenine has been identified as a potential inhibitor of pyruvate dehydrogenase kinase 3 (PDK3), which is significant in lung cancer therapy. Its binding affinity and inhibition of PDK3 suggest therapeutic implications in lung cancer and PDK3-related diseases (Anwar, Mohammad, Shamsi, Queen, Parveen, Luqman, Hasan, Alamry, Azum, Asiri, & Hassan, 2020).

Pharmacokinetics and Bioavailability : Studies on hordenine's absorption, metabolism, and excretion reveal its pharmacokinetic profile in humans. One study focused on its presence in beer and its metabolism, shedding light on its biokinetics and potential effects when consumed in food products (Sommer, Göen, Budnik, & Pischetsrieder, 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-[bis(trideuteriomethyl)amino]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBCEEMXQZUPDQ-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCC1=CC=C(C=C1)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxy-3,4-dimethoxyphenyl)propane-1,3-dione](/img/structure/B584932.png)

![2-((4-Benzylphenoxy)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B584935.png)